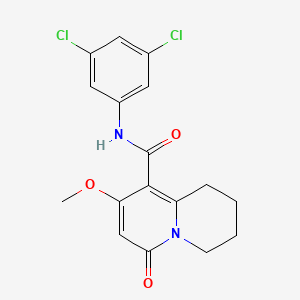

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-24-14-9-15(22)21-5-3-2-4-13(21)16(14)17(23)20-12-7-10(18)6-11(19)8-12/h6-9H,2-5H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGQWWOUNUNIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dichlorobenzoic acid with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolizine derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide with related dichlorophenyl-containing carboxamides and heterocycles:

Key Structural and Functional Insights:

Core Heterocycle Influence: The quinolizine core in the target compound distinguishes it from succinimide (NDPS) or imidazolidine derivatives. Quinolizine’s bicyclic system may confer enhanced metabolic stability compared to monocyclic analogs like propanil . Methoxy and oxo groups on the quinolizine ring could modulate solubility and target binding. For example, the oxo group may engage in hydrogen bonding with biological targets, while methoxy enhances lipophilicity .

Substituent Effects :

- The 3,5-dichlorophenyl group is a recurring motif in agrochemicals (e.g., propanil, isoxaben) due to its electron-withdrawing properties and resistance to oxidative degradation .

- In NDPS, this group contributes to nephrotoxicity by targeting renal proximal tubules, whereas in isoxazole derivatives, it enhances insecticidal activity .

Toxicity vs. Efficacy: NDPS exemplifies how dichlorophenyl carboxamides can exhibit organ-specific toxicity, contrasting with the target compound’s underexplored profile. Structural differences (e.g., quinolizine vs. succinimide) likely mitigate or redirect biological activity . Isoxazole-containing analogs demonstrate that trifluoromethyl and benzamide groups synergize with dichlorophenyl for pesticidal efficacy, suggesting that the target compound’s methoxy group may similarly fine-tune activity .

Synthetic and Analytical Considerations: While details synthetic routes for tetrahydroimidazopyridines, the target compound’s quinolizine core may require specialized cyclization strategies, such as Pictet-Spengler or Dieckmann condensation, to assemble the bicyclic system .

Research Findings and Implications

- This underscores the need for rigorous safety profiling of the target compound, particularly renal effects .

- Agrochemical Precedents : Dichlorophenyl carboxamides like propanil and isoxaben derivatives dominate herbicide and insecticide markets, suggesting the target compound could be optimized for similar applications if pesticidal activity is confirmed .

- Structural Uniqueness: The quinolizine scaffold’s rarity in commercial compounds presents opportunities for novel drug discovery, particularly in kinase inhibition or antimicrobial contexts, where rigid heterocycles are advantageous.

Biological Activity

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the quinolizine class of heterocyclic compounds, characterized by a fused bicyclic structure. The presence of the 3,5-dichlorophenyl group and methoxy substituent significantly influences its biological activity.

Anticancer Properties

Recent studies have indicated that quinolizine derivatives exhibit promising anticancer activities. For instance, a study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The cytotoxicity was assessed using the MTT assay, revealing that modifications in the quinolizine structure can enhance potency against these cell lines .

Table 1: Cytotoxic Effects of Quinolizine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induces apoptosis |

| Compound B | HL-60 | 2.0 | DNA damage |

| N-(3,5-Dichlorophenyl)-8-methoxy... | HL-60 | TBD | TBD |

The mechanisms by which N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide exerts its effects include:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- DNA Damage : Some derivatives induce DNA double-strand breaks leading to cell cycle arrest and apoptosis.

- Inhibition of Proliferation : The compound may inhibit key signaling pathways responsible for cell growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the compound's efficacy against cancer cells. The methoxy group also contributes to increased lipophilicity, facilitating better cell membrane penetration.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| 3,5-Dichlorophenyl | Increases cytotoxicity |

| Methoxy | Enhances bioavailability |

| Carbonyl Group | Essential for activity |

Case Studies

In a notable case study involving a library of quinolizine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. One specific derivative exhibited over five-fold higher cytotoxicity against HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), underscoring the selectivity of these compounds for cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.